2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol
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Overview
Description
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol, also known as Ac5SGlcNAc, is a synthetic compound that has gained significant attention in scientific research. It is a derivative of N-acetylglucosamine, a monosaccharide that is a building block of many carbohydrates. Ac5SGlcNAc is a unique compound that has shown promising results in various scientific applications, including molecular biology, biochemistry, and glycobiology.
Mechanism Of Action
The mechanism of action of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in glycosylation. Glycosylation is a complex process that involves many enzymes, and 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol may interfere with this process by inhibiting the activity of one or more of these enzymes.
Biochemical And Physiological Effects
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, as mentioned earlier. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to improve insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol in lab experiments is its ability to selectively inhibit glycosylation. This allows researchers to study the role of glycosylation in various biological processes. However, one of the limitations of using 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is its relatively high cost compared to other inhibitors of glycosylation.
Future Directions
There are several future directions for research involving 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of specific enzymes that are inhibited by 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. This could lead to the development of more targeted therapies for diseases such as cancer and diabetes. Additionally, further research is needed to fully understand the mechanism of action of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol and its potential therapeutic applications.
Conclusion:
In conclusion, 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol is a synthetic compound that has shown promising results in various scientific applications. Its ability to selectively inhibit glycosylation makes it a valuable tool for studying the role of glycosylation in various biological processes. While there are limitations to its use, the potential therapeutic applications of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol make it an area of interest for future research.
Synthesis Methods
The synthesis of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol involves the protection of the hydroxyl groups of N-acetylglucosamine with trimethylsilyl (TMS) groups. The TMS groups protect the hydroxyl groups from unwanted reactions during the synthesis process. The acetylamino group is then introduced to the compound, resulting in the formation of 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol. The synthesis process is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Scientific Research Applications
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has shown promising results in various scientific applications. It has been used as a tool to study the role of glycosylation in protein-protein interactions. Glycosylation is the process of attaching carbohydrate molecules to proteins, and it plays a crucial role in many biological processes. 2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol has also been used as a probe to study the role of glycosylation in cancer cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.
properties
CAS RN |
19127-02-7 |
---|---|
Product Name |
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol |
Molecular Formula |
C23H57NO6Si5 |
Molecular Weight |
584.1 g/mol |
IUPAC Name |
N-[(2S,3R,4S,5R)-1,3,4,5,6-pentakis(trimethylsilyloxy)hexan-2-yl]acetamide |
InChI |
InChI=1S/C23H57NO6Si5/c1-19(25)24-20(17-26-31(2,3)4)22(29-34(11,12)13)23(30-35(14,15)16)21(28-33(8,9)10)18-27-32(5,6)7/h20-23H,17-18H2,1-16H3,(H,24,25)/t20-,21+,22+,23+/m0/s1 |
InChI Key |
RAXPVCSDMAMRLJ-WBADGQHESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO[Si](C)(C)C)[C@H]([C@@H]([C@@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
SMILES |
CC(=O)NC(CO[Si](C)(C)C)C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
Canonical SMILES |
CC(=O)NC(CO[Si](C)(C)C)C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
synonyms |
2-(Acetylamino)-1-O,3-O,4-O,5-O,6-O-pentakis(trimethylsilyl)-2-deoxy-D-glucitol |
Origin of Product |
United States |
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